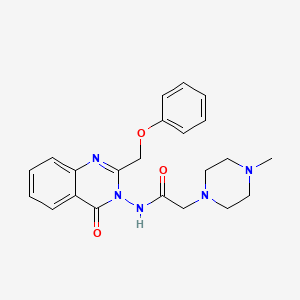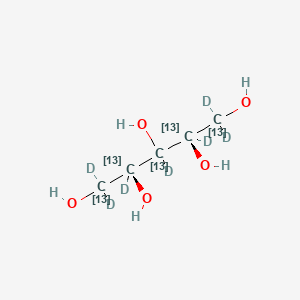
Xylitol-13C5,d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylitol-13C5,d7 is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its sweetening properties and lower caloric content compared to sucrose .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Xylitol-13C5,d7 involves the incorporation of carbon-13 and deuterium into the xylitol molecule. This can be achieved through chemical synthesis or microbial fermentation methods. In chemical synthesis, labeled precursors such as carbon-13 labeled glucose or xylose are used. The process involves catalytic hydrogenation of these precursors under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of xylitol typically involves the catalytic hydrogenation of xylose derived from hemicellulosic hydrolysates. The biotechnological production of xylitol using microorganisms such as yeast and bacteria is also gaining importance due to its eco-friendly nature and lower energy requirements .
化学反応の分析
Types of Reactions
Xylitol-13C5,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and chemical behavior of xylitol in different environments.
Common Reagents and Conditions
Oxidation: Xylitol can be oxidized using reagents such as nitric acid or potassium permanganate to produce xylonic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or nickel can reduce xylitol to other sugar alcohols.
Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.
Major Products Formed
The major products formed from these reactions include xylonic acid, ethylene glycol, and propylene glycol, depending on the reaction conditions and reagents used .
科学的研究の応用
Xylitol-13C5,d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of xylitol metabolism in living organisms.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in the production of polymers and as a standard in environmental pollutant detection
作用機序
Xylitol-13C5,d7 exerts its effects by being taken up by microorganisms and accumulating intracellularly. It is then transported into an energy-consuming cycle, inhibiting the growth of microorganisms such as Streptococcus mutans, which are responsible for dental caries. This mechanism is beneficial in dental hygiene products to prevent tooth decay .
類似化合物との比較
Similar Compounds
Xylitol-d7: A deuterium-labeled version of xylitol used in similar research applications.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Uniqueness
Xylitol-13C5,d7 is unique due to its dual labeling with carbon-13 and deuterium, making it highly valuable in detailed metabolic and structural studies. This dual labeling provides more precise and comprehensive data compared to single-labeled compounds.
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
164.15 g/mol |
IUPAC名 |
(2R,4S)-1,1,2,3,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i1+1D2,2+1D2,3+1D,4+1D,5+1D |
InChIキー |
HEBKCHPVOIAQTA-ULXGNIFPSA-N |
異性体SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([13C@]([2H])([13C]([2H])([2H])O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


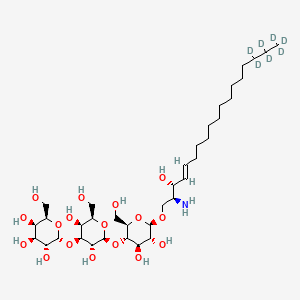
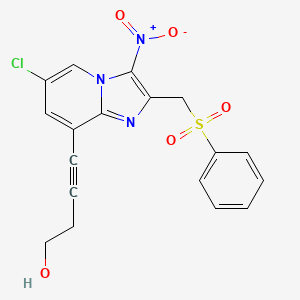
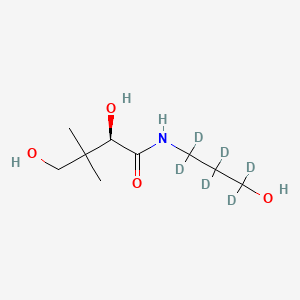
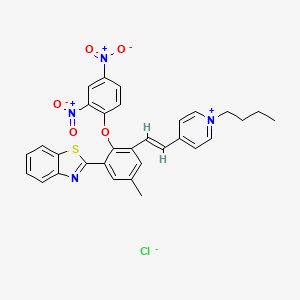

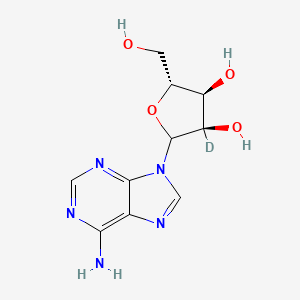

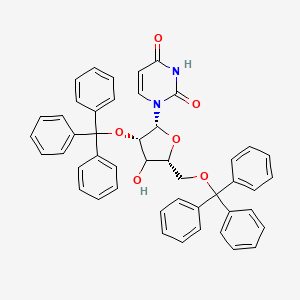
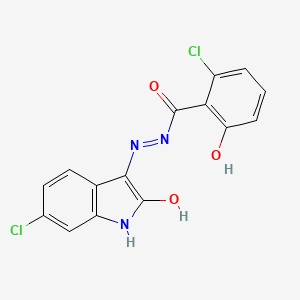
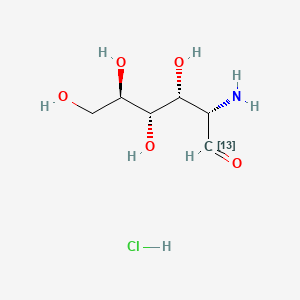
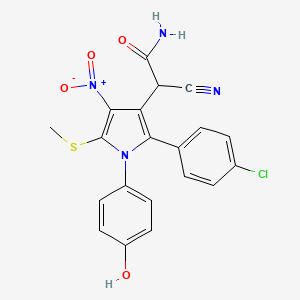
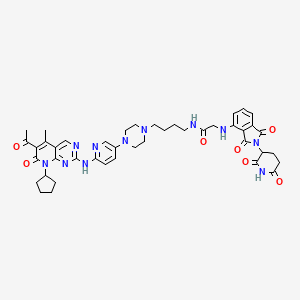
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
